molecular formula C11H7BrN2O4 B252827 N-(2-bromophenyl)-5-nitrofuran-2-carboxamide

N-(2-bromophenyl)-5-nitrofuran-2-carboxamide

Cat. No. B252827
M. Wt: 311.09 g/mol
InChI Key: SOJPNJFURVBQEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-bromophenyl)-5-nitrofuran-2-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a nitrofuran derivative that has been synthesized using a specific method and has been found to have a mechanism of action that is of interest to researchers. In

Scientific Research Applications

N-(2-bromophenyl)-5-nitrofuran-2-carboxamide has been found to have potential applications in various fields of scientific research. It has been studied for its antimicrobial properties and has shown promising results against various bacterial strains. Moreover, it has also been found to have anticancer properties and has been studied for its potential use in cancer therapy. In addition, it has been found to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-5-nitrofuran-2-carboxamide involves the inhibition of bacterial DNA synthesis. It binds to the bacterial DNA gyrase enzyme and prevents it from functioning properly, leading to the inhibition of DNA replication and ultimately bacterial death. In cancer cells, it has been found to induce apoptosis and inhibit cell proliferation.
Biochemical and Physiological Effects:
N-(2-bromophenyl)-5-nitrofuran-2-carboxamide has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). In cancer cells, it has been found to induce apoptosis and inhibit cell proliferation. Moreover, it has also been found to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases.

Advantages and Limitations for Lab Experiments

The advantages of using N-(2-bromophenyl)-5-nitrofuran-2-carboxamide in lab experiments include its potential applications in various fields of scientific research, including antimicrobial, anticancer, and anti-inflammatory research. Moreover, it has been found to have potent activity against various bacterial strains, including MRSA. However, the limitations of using N-(2-bromophenyl)-5-nitrofuran-2-carboxamide in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for the study of N-(2-bromophenyl)-5-nitrofuran-2-carboxamide. One potential direction is to further investigate its potential use in cancer therapy and to determine its safety and efficacy in clinical trials. Another potential direction is to study its potential use in treating inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Moreover, further studies are needed to determine its potential toxicity and to explore its structure-activity relationship.

Synthesis Methods

The synthesis of N-(2-bromophenyl)-5-nitrofuran-2-carboxamide involves the reaction of 5-nitro-2-furoic acid with 2-bromoaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). The reaction takes place in anhydrous conditions and yields N-(2-bromophenyl)-5-nitrofuran-2-carboxamide as a yellow solid.

properties

Product Name

N-(2-bromophenyl)-5-nitrofuran-2-carboxamide

Molecular Formula

C11H7BrN2O4

Molecular Weight

311.09 g/mol

IUPAC Name

N-(2-bromophenyl)-5-nitrofuran-2-carboxamide

InChI

InChI=1S/C11H7BrN2O4/c12-7-3-1-2-4-8(7)13-11(15)9-5-6-10(18-9)14(16)17/h1-6H,(H,13,15)

InChI Key

SOJPNJFURVBQEG-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-])Br

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-])Br

Origin of Product

United States

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